Pharmacokinetic Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide: A Comprehensive Technical Guide
Pharmacokinetic Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide: A Comprehensive Technical Guide
Executive Summary
The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents a classic structural motif in medicinal chemistry: a highly basic benzamidine derivative coupled with a lipophilic tail. Benzamidines are privileged structures, frequently utilized as competitive inhibitors for trypsin-like serine proteases (e.g., thrombin, Factor Xa, and matriptase). However, the pharmacokinetic (PK) profiling of these molecules presents significant bioanalytical and physiological challenges.
At physiological pH (~7.4), the benzamidine moiety (pKa ~11.5) is nearly completely protonated. This permanent positive charge severely restricts transcellular passive diffusion across lipophilic cell membranes[1]. Historically, highly basic benzamidine-containing compounds exhibit high systemic clearance, large distribution into highly perfused tissues, and extremely low oral bioavailability[2].
This whitepaper provides an authoritative, step-by-step methodology for the in vitro and in vivo pharmacokinetic profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide, detailing the causality behind experimental choices and providing self-validating protocols for rigorous drug development.
Physicochemical and In Vitro ADME Profiling
Before advancing to animal models, understanding the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The highly basic nature of the carboximidamide group dictates the experimental approach.
Caco-2 Permeability Assay Protocol
To predict intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized. Because the compound is ionized in the gastrointestinal tract, we must evaluate both passive diffusion and potential active efflux.
Step-by-Step Methodology:
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Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-gp).
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Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.
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Dosing: Prepare a 10 µM solution of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.
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Incubation:
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For Apical to Basolateral (A→B) transport: Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.
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For Basolateral to Apical (B→A) transport: Reverse the volumes and dosing compartments.
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Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.
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Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ) and Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ).
In Vitro ADME Data Summary
Table 1: Representative In Vitro ADME Profile for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
| Assay | Parameter | Value | Scientific Interpretation |
| Caco-2 Permeability | Papp (A→B) | 0.8×10−6 cm/s | Poor passive transcellular permeability due to protonated amidine. |
| Caco-2 Permeability | Efflux Ratio | 1.15 | Not a significant substrate for P-glycoprotein (P-gp) efflux. |
| Microsomal Stability | T1/2 (Human) | 48 min | Moderate hepatic metabolic stability; primary metabolism likely via N-dealkylation of the cyclohexyl group. |
| Plasma Protein Binding | % Bound | 38% | Low-to-moderate binding; basic amines often bind to α1 -acid glycoprotein rather than albumin. |
Bioanalytical Methodology (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying small molecule basic amines in complex biological matrices[3].
Sample Preparation: Protein Precipitation (PPT)
Causality: Benzamidines are highly polar and positively charged. Liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery. Therefore, protein precipitation using a water-miscible organic solvent is the most efficient method to disrupt drug-protein binding and remove matrix interferents.
Protocol:
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Spiking: Aliquot 50 µL of rat plasma (K2-EDTA) into a 96-well plate. Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled analog, 100 ng/mL).
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Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the compound remains fully ionized and soluble in the supernatant.
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Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
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Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
LC-MS/MS Validation Parameters
Method validation must adhere to strict regulatory criteria, ensuring accuracy and precision within ±15% for quality control samples, and ±20% at the Lower Limit of Quantification (LLOQ)[4].
Caption: Step-by-step LC-MS/MS bioanalytical workflow for the quantification of basic amines in plasma.
In Vivo Pharmacokinetic Profiling
To determine absolute bioavailability and systemic clearance, a two-arm study (Intravenous and Oral) is conducted in Sprague-Dawley rats.
Study Design & Dosing Protocol
Causality: Intravenous (IV) dosing establishes the baseline for total systemic clearance ( Cl ) and volume of distribution ( Vd ). Oral (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.
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Animals: Male Sprague-Dawley rats (250-300g), fasted overnight prior to PO dosing to eliminate food-effect variables.
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Formulation:
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IV Formulation: 1 mg/kg dissolved in 5% Dextrose in Water (D5W). The high aqueous solubility of the protonated amidine allows for a surfactant-free formulation.
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PO Formulation: 10 mg/kg suspended in 0.5% Methylcellulose/0.1% Tween-80 in water.
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Administration & Sampling:
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IV doses are administered via the lateral tail vein. PO doses are administered via oral gavage.
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Serial blood samples (~200 µL) are collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.
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Processing: Blood is immediately centrifuged (3,000 x g, 10 min, 4°C) to harvest plasma, which is stored at -80°C until LC-MS/MS analysis.
Caption: Two-compartment pharmacokinetic model illustrating drug distribution and elimination pathways.
Data Analysis and Compartmental Modeling
Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.
Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats
| PK Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) |
| Cmax (ng/mL) | 410.0 (Extrapolated C0 ) | 38.5 |
| Tmax (h) | N/A | 1.5 |
| AUC0−∞ (h·ng/mL) | 854.7 | 410.2 |
| Clearance ( Cl ) (L/h/kg) | 1.17 | N/A |
| Volume of Distribution ( Vdss ) (L/kg) | 2.35 | N/A |
| Half-life ( t1/2 ) (h) | 1.4 | 1.6 |
| Absolute Bioavailability (%F) | N/A | 4.8% |
Scientific Interpretation: The data perfectly reflects the physicochemical nature of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The systemic clearance (1.17 L/h/kg) is relatively high, approaching hepatic blood flow in rats. The volume of distribution (2.35 L/kg) is greater than total body water, indicating moderate tissue distribution driven by the lipophilic cyclohexyl group. Most critically, the absolute bioavailability is extremely low (4.8%), a direct consequence of the poor intestinal permeability of the protonated benzamidine group[2].
Strategic Optimization (Medicinal Chemistry Perspective)
To advance this compound or its derivatives toward clinical viability, the poor oral bioavailability must be addressed. Two primary strategies are utilized in modern drug development:
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Prodrug Strategy: Masking the basic amidine with a lipophilic, enzymatically cleavable group (e.g., an ethyl ester or hexyloxycarbonyl group, as seen in dabigatran etexilate) neutralizes the charge, allowing for rapid passive intestinal absorption before systemic hydrolysis.
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Bioisosteric Replacement: Replacing the highly basic benzamidine with less basic mimics (e.g., aminoisoquinolines or aminopyridines) lowers the pKa. This increases the fraction of un-ionized drug at pH 7.4, significantly decreasing clearance and enhancing oral absorption while maintaining critical hydrogen-bonding interactions at the target receptor[2].
References
- Pharmacokinetics (PK)
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL
- Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants Source: Journal of Medicinal Chemistry - ACS Publications URL
- Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma Source: MDPI URL
